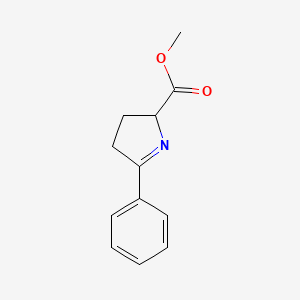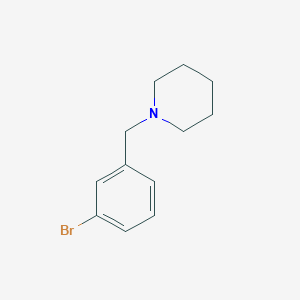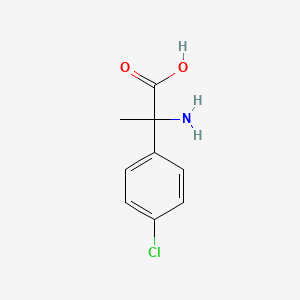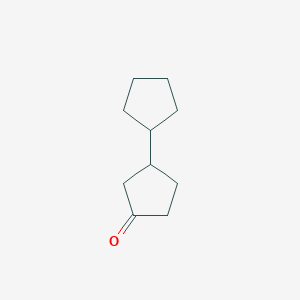![molecular formula C15H8F6O B1274386 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde CAS No. 602307-22-2](/img/structure/B1274386.png)
4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further connected to a benzaldehyde moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to be used ubiquitously in h-bond catalysts , suggesting that this compound may interact with its targets through hydrogen bonding.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde typically involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol. The reaction is carried out in a round-bottom flask equipped with a magnetic stirrer. The process involves adding 5.0 mmol of 3,5-bis(trifluoromethyl)benzyl alcohol and 0.05 mmol of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to the flask, followed by 8 mL of dichloromethane as the solvent. Subsequently, 0.50 mmol of hydrochloric acid and 0.5 mmol of nitric acid are added. The flask is sealed and connected to an oxygen-filled balloon. The reaction mixture is stirred at room temperature for 10 hours. After completion, the reaction mixture is transferred to a separatory funnel, washed with dichloromethane, and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield the pure benzaldehyde with a 95% yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and automated systems to ensure precise control over reaction conditions and to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid and TEMPO in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3,5-bis(trifluoromethyl)benzoic acid.
Reduction: 3,5-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is widely used in scientific research due to its unique chemical properties:
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its ability to participate in various chemical reactions.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: The compound is used as an intermediate in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
- 3,5-Difluorobenzaldehyde
Comparison: 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical reactivity compared to compounds with fewer or no trifluoromethyl groups. This makes it a valuable intermediate in the synthesis of complex molecules and in applications requiring high reactivity.
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHTWWULTHMEDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397550 |
Source


|
| Record name | 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602307-22-2 |
Source


|
| Record name | 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)
![1-[4-[3-(3-Bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B1274310.png)




![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)





